molecular formula C14H8O8S2-2 B1240743 3,4-Phenanthrenediyl bissulfate

3,4-Phenanthrenediyl bissulfate

Cat. No. B1240743
M. Wt: 368.3 g/mol
InChI Key: GSZDNVOCMMHYTL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-phenanthrenediyl bissulfate is a phenanthrenediyl bissulfate. It derives from a phenanthrene-3,4-diol.

Scientific Research Applications

  • Soil and Groundwater Remediation : Persulfate, an oxidant related to 3,4-Phenanthrenediyl bissulfate, is used for in situ chemical oxidation in the remediation of contaminated soil and groundwater. It is effective against a wide range of organic compounds and can be activated using different methods (Tsitonaki et al., 2010).

  • Electrochemical Production : Research on the electrochemical production of persulfate suggests the possibility of generating sulfate radical species through electrolysis, which can be utilized in environmental applications (Davis, Baygents, & Farrell, 2014).

  • Advanced Oxidation Processes : Persulfate is used in advanced oxidation processes for the degradation of pharmaceutical compounds in water. It shows high efficiency and can be activated thermally (Ghauch & Tuqan, 2012).

  • Photocatalysis : In photocatalytic processes, persulfate can be used to degrade organic dyes, such as Rhodamine B, under visible light irradiation. The process involves the generation of sulfate and hydroxyl radicals as the main reactive species (Liu et al., 2018).

  • Biomedical Research : N-Acetylgalactosamine 4,6-bissulfate, a related compound, has been isolated from rat urine and synthesized for biological research (Ishihara et al., 1976).

  • Steroid Metabolomics : In the field of steroid metabolomics, bis-sulfates are investigated for their role in urinary steroid profiles, which can aid in the diagnosis of various disorders (Pozo et al., 2018).

properties

Product Name

3,4-Phenanthrenediyl bissulfate

Molecular Formula

C14H8O8S2-2

Molecular Weight

368.3 g/mol

IUPAC Name

(3-sulfonatooxyphenanthren-4-yl) sulfate

InChI

InChI=1S/C14H10O8S2/c15-23(16,17)21-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)22-24(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20)/p-2

InChI Key

GSZDNVOCMMHYTL-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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